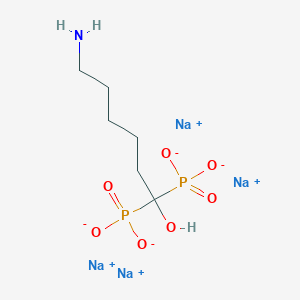
(6-Amino-1-hydroxyhexane-1,1-diyl)diphosphonicacid,sodiumsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Amino-1-hydroxyhexane-1,1-diyl)diphosphonic acid, sodium salt is a chemical compound known for its unique structure and properties. It is characterized by the presence of both amino and diphosphonic acid groups, which contribute to its reactivity and versatility in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-1-hydroxyhexane-1,1-diyl)diphosphonic acid, sodium salt typically involves the reaction of hexane derivatives with phosphonic acid reagents under controlled conditions. The process often requires the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Amino-1-hydroxyhexane-1,1-diyl)diphosphonic acid, sodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives.
Applications De Recherche Scientifique
(6-Amino-1-hydroxyhexane-1,1-diyl)diphosphonic acid, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6-Amino-1-hydroxyhexane-1,1-diyl)diphosphonic acid, sodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexane-1,6-diyldiphosphonic acid
- Butane-1,4-diyldiphosphonic acid
- Ethane-1,2-diyldiphosphonic acid
Uniqueness
(6-Amino-1-hydroxyhexane-1,1-diyl)diphosphonic acid, sodium salt is unique due to its specific combination of amino and diphosphonic acid groups, which confer distinct reactivity and functionality compared to other similar compounds. This uniqueness makes it valuable in various specialized applications.
Propriétés
Formule moléculaire |
C6H13NNa4O7P2 |
|---|---|
Poids moléculaire |
365.08 g/mol |
Nom IUPAC |
tetrasodium;6-amino-1,1-diphosphonatohexan-1-ol |
InChI |
InChI=1S/C6H17NO7P2.4Na/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14;;;;/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14);;;;/q;4*+1/p-4 |
Clé InChI |
IIWIQHCAARYTPJ-UHFFFAOYSA-J |
SMILES canonique |
C(CCC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-])CCN.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)
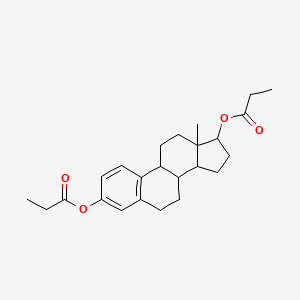
![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)
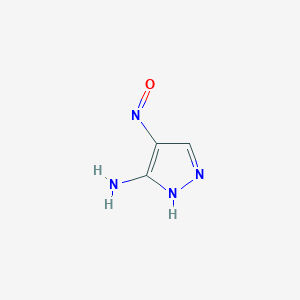
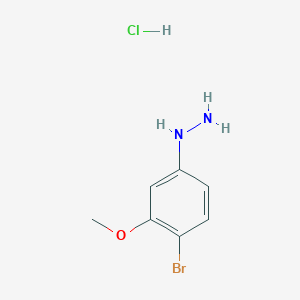
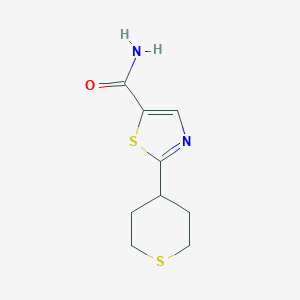
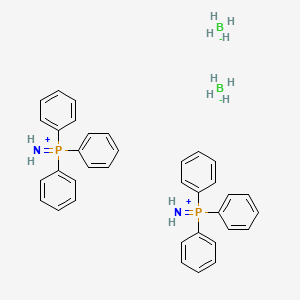
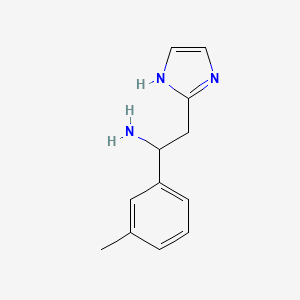
![9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151358.png)


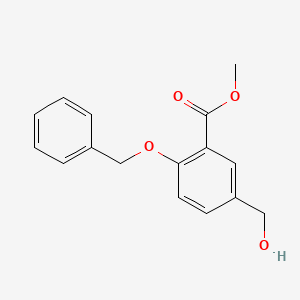
![Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13151376.png)
![5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid](/img/structure/B13151383.png)
